molecular formula C11H18N4 B1440046 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine CAS No. 1258639-95-0

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine

Cat. No. B1440046
CAS RN: 1258639-95-0
M. Wt: 206.29 g/mol
InChI Key: IQNJOWIQIFYJMK-UHFFFAOYSA-N
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Description

The compound “2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .


Chemical Reactions Analysis

The chemical reactions involving “2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine” are not explicitly mentioned in the available resources .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine have shown significant biological activity against various microorganisms. For instance, novel thiazolo-triazolo-pyridine derivatives exhibited good antimicrobial activity against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Aspergillus flavus, Candida albicans (Suresh, Lavanya, & Rao, 2016). Similarly, newly synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine ring showed strong antimicrobial activity, and a structure–activity relationship study was conducted for these compounds (Krolenko, Vlasov, & Zhuravel, 2016).

Antidiabetic Potential

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic drugs. These compounds were assessed for Dipeptidyl peptidase-4 (DPP-4) inhibition and showed excellent antioxidant and insulinotropic activity, marking them as promising candidates for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Bio-Medicinal Chemistry

Derivatives of triazolo-pyridine, including 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine, are important in bio-medicinal chemistry due to their extensive biological activities. These derivatives have shown potential in various areas such as antimicrobial, antiviral, anticonvulsant, anticancer, and gastrointestinal treatments. Their effectiveness against a wide range of microorganisms and their role in neurological and psychiatric disorders associated with glutamate dysfunction have been specifically noted (Gandikota, Bolla, & Viswanath, 2017).

Herbicidal Activity

Novel derivatives of 1,2,4-triazolo[4,3-a]pyridin have been synthesized and exhibited promising herbicidal activities. Their structures were characterized, and herbicidal activities were determined, providing insights into their potential use in agricultural applications (Liu et al., 2015).

Safety and Hazards

Similar compounds are known to be irritants to eyes, skin, and the respiratory system and should be handled with care . Ingestion should be avoided .

Future Directions

The future directions for the study and application of “2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine” are not specified in the available resources .

properties

IUPAC Name

3-piperidin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-3-7-12-9(5-1)11-14-13-10-6-2-4-8-15(10)11/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNJOWIQIFYJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN=C3N2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine

CAS RN

1258639-95-0
Record name 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
Reactant of Route 2
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
Reactant of Route 3
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
Reactant of Route 4
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
Reactant of Route 5
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
Reactant of Route 6
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine

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